2-Amino-4,6-dihydroxyquinoline
Description
Significance of Quinoline (B57606) Scaffold in Contemporary Chemical Research
The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. Current time information in Bangalore, IN.arabjchem.orgsemanticscholar.org Its rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with biological targets. This has led to the development of a multitude of quinoline-based compounds with a wide array of pharmacological applications.
The significance of the quinoline nucleus is underscored by its presence in numerous approved drugs and compounds in clinical trials. Current time information in Bangalore, IN. These compounds exhibit a remarkable range of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. arabjchem.orgnih.govmdpi.com The versatility of the quinoline scaffold allows for synthetic modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles, making it a "privileged scaffold" in drug discovery. Current time information in Bangalore, IN.mdpi.com Researchers continuously explore novel synthetic routes and functionalization strategies to expand the chemical space of quinoline derivatives, aiming to identify new therapeutic agents with enhanced efficacy and selectivity. arabjchem.orgsemanticscholar.org
Key Therapeutic Areas for Quinoline Derivatives:
| Therapeutic Area | Examples of Activity |
| Anticancer | Inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization; induction of apoptosis. arabjchem.orgnih.gov |
| Antimalarial | Historically significant, with compounds like chloroquine (B1663885) and mefloquine. nih.gov |
| Antibacterial | Activity against various Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com |
| Antiviral | Inhibition of viral replication and entry. |
| Anti-inflammatory | Modulation of inflammatory pathways. semanticscholar.org |
Strategic Positioning of 2-Amino-4,6-dihydroxyquinoline within Nitrogen Heterocyclic Chemistry
This compound holds a strategic position within the vast landscape of nitrogen heterocyclic chemistry due to its unique structural features and synthetic potential. The presence of multiple functional groups—an amino group at the 2-position and hydroxyl groups at the 4- and 6-positions—provides several reactive sites for further chemical modifications. This multi-functionality allows for the creation of diverse libraries of derivatives with tailored properties.
The 2-amino group can act as a nucleophile or a directing group in various chemical transformations. The hydroxyl groups, particularly the one at the 4-position, can exist in tautomeric equilibrium with the corresponding keto form (4-quinolone), which can significantly influence the molecule's chemical reactivity and biological activity. mdpi.com This tautomerism is a key feature that medicinal chemists can exploit in the design of new drugs.
The strategic importance of the this compound scaffold is further highlighted by its use as a precursor for the synthesis of more complex heterocyclic systems. For instance, it serves as a building block for quinolinyl pyrimidines, which have shown inhibitory effects against enzymes like NDH-2 in tuberculosis pathogens. researchgate.net Furthermore, derivatives such as 4,6-dihydroxy-2-quinolone-3-carboxamides have been synthesized and evaluated as potential inhibitors of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. nih.govmdpi.com
The ability to combine the this compound core with other pharmacologically active moieties through hybridization techniques further enhances its strategic value. This approach can lead to the development of multi-target agents with improved therapeutic profiles.
Unexplored Research Avenues and Future Trajectories for this compound
Despite the progress made in understanding the chemistry and biological potential of this compound and its derivatives, several research avenues remain underexplored, offering exciting opportunities for future investigations.
One promising area is the development of multi-target kinase inhibitors . The quinoline scaffold is a known hinge-binding motif for many kinases. researchgate.net By strategically modifying the substituents on the this compound core, it may be possible to design compounds that simultaneously inhibit multiple kinases involved in cancer progression, potentially overcoming drug resistance. The exploration of its derivatives as inhibitors for a wider range of kinases beyond PI3Kα is a key future direction. mdpi.com
The investigation of novel therapeutic applications beyond cancer and infectious diseases is another important trajectory. For example, the anti-inflammatory properties of some derivatives suggest potential applications in treating chronic inflammatory conditions. A deeper understanding of the structure-activity relationships (SAR) is crucial for optimizing these activities.
Further exploration of the synthesis of novel hybrid molecules by combining the this compound scaffold with other heterocyclic systems known for their biological activities could lead to the discovery of new chemical entities with unique pharmacological profiles. The development of more efficient and environmentally friendly synthetic methodologies for this scaffold and its derivatives also presents a continuous challenge and opportunity for organic chemists. arabjchem.org
Finally, a more in-depth study of the tautomeric behavior of this compound and its derivatives in different biological environments is needed. Understanding how tautomerism affects receptor binding and biological activity will be critical for the rational design of more potent and selective therapeutic agents.
Future Research Directions for this compound:
| Research Area | Focus | Potential Impact |
| Medicinal Chemistry | Design and synthesis of novel derivatives as multi-target kinase inhibitors and for new therapeutic indications. | Development of more effective treatments for cancer and other diseases. |
| Synthetic Chemistry | Development of greener and more efficient synthetic routes to the core scaffold and its analogs. | Increased accessibility and sustainability of research and development. |
| Pharmacology | In-depth investigation of the mechanism of action and structure-activity relationships of its derivatives. | Rational design of drugs with improved efficacy and reduced side effects. |
| Computational Chemistry | ||
| Modeling of tautomeric forms and their interactions with biological targets. | Enhanced understanding of the molecular basis of activity to guide drug design. |
Properties
IUPAC Name |
2-amino-6-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9-4-8(13)6-3-5(12)1-2-7(6)11-9/h1-4,12H,(H3,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSYWBXIXHATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=C(N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704478 | |
| Record name | 2-Amino-6-hydroxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42712-42-5 | |
| Record name | 2-Amino-6-hydroxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Amino 4,6 Dihydroxyquinoline
Reactivity Profiling of the Amino Group
The amino group at the 2-position of the quinoline (B57606) ring is a key site for chemical modification due to its inherent nucleophilicity. This reactivity allows for a variety of derivatization strategies, including reactions with electrophiles and participation in addition-condensation reactions.
Electrophilic Reactions of the Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by a wide range of electrophiles. This reactivity is fundamental to the synthesis of a variety of N-substituted derivatives.
Acylation Reactions: The amino group of 2-Amino-4,6-dihydroxyquinoline can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. For instance, reaction with chloroacetyl chloride in a suitable solvent like dry benzene (B151609) can yield the corresponding N-(chloroacetyl) derivative. This reaction typically proceeds at room temperature with stirring. This acylation introduces a reactive handle for further functionalization.
Alkylation Reactions: While direct N-alkylation of aminoquinolines can sometimes be challenging and may lead to mixtures of products, it is a potential pathway for derivatization. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
Nucleophilic Additions and Condensations at the Amino Site
The nucleophilic nature of the amino group also allows it to participate in addition and condensation reactions with carbonyl compounds, most notably forming Schiff bases.
Schiff Base Formation: The reaction of the primary amino group with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. For example, the condensation of this compound with an aromatic aldehyde, such as 3,4-dimethoxybenzaldehyde, can be achieved by refluxing the reactants in a suitable solvent like ethanol (B145695). This reaction is often catalyzed by a small amount of acid. The resulting Schiff bases are versatile intermediates for the synthesis of more complex heterocyclic systems. Research on the related compound, 2-amino-4,6-dihydroxypyrimidine, has demonstrated its ability to form Schiff bases with benzaldehyde, which can then be used to synthesize metal complexes zenodo.org.
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Acyl Chloride | N-Acyl derivative |
| This compound | Aldehyde/Ketone | Schiff Base (Imine) |
Reactions Involving Hydroxyl Groups
The two hydroxyl groups at the 4- and 6-positions of the quinoline ring are also key sites for derivatization. Their reactivity is characterized by both their acidic nature and the nucleophilicity of the oxygen atom.
Esterification and Etherification Reactions
The hydroxyl groups can undergo O-acylation (esterification) and O-alkylation (etherification) to produce a variety of ester and ether derivatives, respectively.
Esterification: Direct acylation of the hydroxyl groups can be achieved under appropriate conditions. For instance, chemoselective O-acylation of hydroxyamino acids can be accomplished using acyl halides or carboxylic anhydrides under acidic conditions nih.gov. This suggests that a similar approach could be employed for the selective or exhaustive esterification of the hydroxyl groups in this compound.
Etherification: The formation of ether derivatives can be accomplished by reacting the hydroxyl groups with alkylating agents. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base to form an alkoxide followed by reaction with an alkyl halide, is a common method for ether formation.
Oxidation and Reduction Pathways at Hydroxyl Centers
The phenolic hydroxyl groups can be susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific products of oxidation will depend on the oxidizing agent used and the reaction conditions. For instance, some dihydroxyquinoline derivatives can be oxidized by iron(III) nih.gov. Conversely, the quinoline ring system itself is generally resistant to reduction, but under harsh conditions, hydrogenation of the heterocyclic ring can occur. Specific reduction pathways for the hydroxyl groups themselves are less common without affecting the aromatic system.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
The quinoline ring system in this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and hydroxyl groups. These substituents direct incoming electrophiles to specific positions on the benzene ring portion of the quinoline nucleus.
The amino group at position 2 and the hydroxyl group at position 6 are both ortho-, para-directing activators. The hydroxyl group at position 4 primarily influences the reactivity of the pyridine (B92270) ring. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the -NH2 and -OH groups on the carbocyclic ring, which are positions 5 and 7. The directing effects of these groups are summarized in the table below.
| Reaction Type | Reagent | Expected Position of Substitution |
| Halogenation | Br₂ or Cl₂ | 5 and/or 7 |
| Nitration | HNO₃/H₂SO₄ | 5 and/or 7 |
| Sulfonation | Fuming H₂SO₄ | 5 and/or 7 |
| Friedel-Crafts Alkylation | R-X / AlCl₃ | 5 and/or 7 |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5 and/or 7 |
Studies on the nitration of 2-substituted 4,6-dihydroxypyrimidines have shown that substitution occurs at the 5-position nih.gov. While this is a different ring system, it highlights the reactivity of the position between two activating groups. For quinoline systems, electrophilic substitution on 8-hydroxyquinoline (B1678124) derivatives has been shown to occur at the 5- and 7-positions nih.gov. Given the activating nature of the substituents in this compound, similar regioselectivity is anticipated.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Derivatives
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of the this compound core, subsequent to its halogenation. The quinoline ring is activated towards nucleophilic attack, particularly at positions 2 and 4, due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org Halogenated intermediates, such as 4,6-dichloro-2-aminoquinoline derivatives, serve as key substrates for SNAr reactions.
The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org The presence of the quinoline nitrogen and other activating groups helps to delocalize the negative charge, stabilizing this intermediate. wikipedia.org In the subsequent step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.
The regioselectivity of SNAr on poly-halogenated quinolines is well-documented. Positions 2 and 4 are highly susceptible to nucleophilic attack. quimicaorganica.org For a di-halogenated derivative of this compound, the 4-position is generally more reactive than the 6-position. This heightened reactivity is attributed to the strong activation provided by the adjacent ring nitrogen. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the halogen atoms, leading to a diverse array of substituted quinoline derivatives. mdpi.comresearchgate.net
| Substrate | Nucleophile (Nu-H) | Typical Product | Reaction Conditions |
|---|---|---|---|
| 2-Amino-4-chloro-6-hydroxyquinoline | Pyrrolidine | 2-Amino-4-(pyrrolidin-1-yl)-6-hydroxyquinoline | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat |
| 2-Amino-4-chloro-6-hydroxyquinoline | Sodium Methoxide (NaOMe) | 2-Amino-4-methoxy-6-hydroxyquinoline | Methanol (MeOH), Reflux |
| 2-Amino-4-chloro-6-hydroxyquinoline | Ethanethiol (EtSH) | 2-Amino-4-(ethylthio)-6-hydroxyquinoline | Base (e.g., NaH), Solvent (e.g., THF) |
| 2-Amino-4,6-dichloroquinoline | Aniline (B41778) | 2-Amino-6-chloro-4-(phenylamino)quinoline | Acid catalyst, Solvent (e.g., Dioxane), Heat |
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, significantly expanding the chemical space accessible from a halogenated this compound scaffold. mdpi.comresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are particularly prominent. organic-chemistry.orgrug.nl
Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide. libretexts.orgharvard.eduyonedalabs.com For a halogenated this compound, this allows for the introduction of various aryl or heteroaryl substituents. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling an amine with an aryl halide. organic-chemistry.orgwikipedia.orglibretexts.org It provides a direct route to synthesize N-aryl derivatives of the this compound core. The reaction scope is broad, accommodating a wide range of primary and secondary amines. wikipedia.orgresearchgate.net The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. rug.nl The choice of phosphine (B1218219) ligands is crucial for the efficiency and scope of the reaction. researchgate.net
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 2-Amino-4-bromo-6-hydroxyquinoline | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-substituted quinoline |
| Suzuki-Miyaura | 2-Amino-6-bromo-4-hydroxyquinoline | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₃PO₄ | 6-Heteroaryl-substituted quinoline |
| Buchwald-Hartwig | 2-Amino-4-bromo-6-hydroxyquinoline | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-substituted quinoline |
| Buchwald-Hartwig | 2-Amino-6-bromo-4-hydroxyquinoline | Aniline | Pd(OAc)₂, BINAP, NaOtBu | 6-Arylamino-substituted quinoline |
Tautomeric Equilibria and Structural Dynamics
This compound exists as a mixture of several readily interconverting constitutional isomers known as tautomers. wikipedia.org This phenomenon, known as tautomerism, arises from the migration of a proton, typically involving heteroatoms. researchgate.netlibretexts.org For this specific compound, two primary types of tautomerism are significant: keto-enol and amino-imino tautomerism. nih.gov
The hydroxyl groups at positions 4 and 6 can tautomerize to form quinolone (keto) structures. This results in an equilibrium between the dihydroxy form (enol), mono-keto-mono-enol forms, and diketo forms. rsc.orgresearchgate.netresearchgate.net Similarly, the 2-amino group can exist in equilibrium with its 2-imino tautomer.
The position of the tautomeric equilibrium is sensitive to several factors:
Solvent Polarity: Polar solvents can stabilize more polar tautomers through hydrogen bonding.
pH: The acidity or basicity of the medium can favor specific protonation states, shifting the equilibrium.
Intramolecular Hydrogen Bonding: The formation of stable intramolecular hydrogen bonds can significantly favor one tautomer over others. rsc.orgmasterorganicchemistry.com For instance, a hydrogen bond between the 4-oxo group and a proton on the 2-amino group could stabilize a keto-amino form.
Aromaticity: The system tends to favor tautomers that maximize the aromatic stabilization of the heterocyclic and carbocyclic rings.
In many related 4-hydroxyquinoline (B1666331) systems, the keto (4-quinolone) form is often the predominant tautomer in both solution and the solid state due to the stability of the amide-like functionality. rsc.orgresearchgate.net The exact distribution of tautomers for this compound would be a complex interplay of these factors. Spectroscopic methods like NMR and IR, along with computational studies (DFT), are essential tools to identify and quantify the different tautomeric species present at equilibrium. rsc.orgnih.gov
| Tautomer Name | Description | Key Functional Groups |
|---|---|---|
| Dihydroxy-amino | Fully aromatic enol-amine form | -OH (at C4, C6), -NH₂ (at C2) |
| 4-Quinolone-amino | Keto form at C4, enol at C6 | C=O (at C4), -OH (at C6), -NH₂ (at C2) |
| 6-Quinolone-amino | Enol form at C4, keto at C6 | -OH (at C4), C=O (at C6), -NH₂ (at C2) |
| Diquinolone-amino | Diketo form at C4 and C6 | C=O (at C4, C6), -NH₂ (at C2) |
| Imino-quinolone | Imino form at C2 with one or more keto groups | =NH (at C2), C=O (at C4 and/or C6) |
Investigation of Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of reactions involving this compound and its derivatives is crucial for optimizing synthetic procedures and predicting product distributions.
Reaction Kinetics: Kinetic studies focus on the rate of chemical reactions and their mechanisms.
For SNAr reactions , the rate is typically dependent on the concentrations of both the halogenated quinoline substrate and the nucleophile. The reaction proceeds through a two-step mechanism, and the first step—the nucleophilic attack and formation of the Meisenheimer complex—is usually the rate-determining step. wikipedia.org The stability of this intermediate directly influences the reaction rate; greater stabilization by electron-withdrawing groups leads to a faster reaction.
For metal-catalyzed cross-coupling reactions , the kinetics are more complex, involving multiple steps within the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions. libretexts.org For example, oxidative addition is often rate-limiting for less reactive aryl chlorides, whereas reductive elimination can be the slow step for electron-rich systems.
Thermodynamics: Thermodynamic analysis provides insight into the energy, stability, and equilibrium position of chemical reactions. longdom.orgugm.ac.idresearchgate.net
Reaction Enthalpy (ΔH): This measures the heat released or absorbed during a reaction. Computational methods, such as Density Functional Theory (DFT) and other ab initio calculations, are frequently used to compute the standard enthalpies of formation for reactants and products, allowing for the prediction of reaction feasibility. digitellinc.com
Gibbs Free Energy (ΔG): This determines the spontaneity of a reaction. Thermodynamic studies can predict the relative stability of different isomers and tautomers. For instance, calculations can determine whether the dihydroxy tautomer or a quinolone tautomer is more stable under standard conditions, thereby predicting the major component at equilibrium. nih.gov These calculations are critical for understanding which products are thermodynamically favored in a given reaction. longdom.org
| Area of Study | Parameter | Significance | Method of Investigation |
|---|---|---|---|
| Kinetics | Rate Constant (k) | Quantifies the speed of a reaction. | Spectroscopic monitoring (UV-Vis, NMR), Chromatography |
| Activation Energy (Ea) | Energy barrier that must be overcome for a reaction to occur. | Arrhenius plots (rate vs. temperature studies) | |
| Thermodynamics | Enthalpy of Reaction (ΔH) | Determines if a reaction is exothermic or endothermic. | Calorimetry, Computational Chemistry (DFT) |
| Gibbs Free Energy (ΔG) | Indicates reaction spontaneity and equilibrium position. | Equilibrium constant measurements, Computational Chemistry |
Advanced Spectroscopic and Crystallographic Structural Characterization of 2 Amino 4,6 Dihydroxyquinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
For 2-Amino-4,6-dihydroxyquinoline, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The aromatic protons on the quinoline (B57606) core would appear in a specific region of the spectrum, with their splitting patterns (e.g., doublets, triplets) indicating adjacent protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically appear as broader signals, the positions of which can be sensitive to solvent and concentration.
¹³C NMR spectroscopy provides complementary information, indicating the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the differentiation of aromatic, olefinic, and heteroatom-substituted carbons. The expected ¹³C NMR spectrum for this compound would show distinct signals for each of the nine carbon atoms in the quinoline ring system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is illustrative and contains predicted values based on known data for similar quinoline structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~155 |
| C3 | ~6.0 | ~95 |
| C4 | - | ~165 |
| C4a | - | ~120 |
| C5 | ~7.5 | ~115 |
| C6 | - | ~160 |
| C7 | ~7.0 | ~105 |
| C8 | ~7.8 | ~125 |
| C8a | - | ~140 |
| NH₂ | ~5.5 (broad) | - |
| 4-OH | ~10.0 (broad) | - |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H5-H7, H7-H8), helping to confirm their positions on the benzene (B151609) ring portion of the quinoline scaffold.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbon atoms. columbia.edu This powerful technique allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. hmdb.ca For the target molecule, HSQC would show cross-peaks connecting the signals of H3, H5, H7, and H8 to their respective carbon atoms (C3, C5, C7, C8).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.edu HMBC is essential for connecting molecular fragments, especially around quaternary (non-protonated) carbons. researchgate.net Key HMBC correlations for this compound would link protons to nearby quaternary carbons, such as the correlation from H5 to carbons C4, C6, and C8a, which would be critical in piecing together the entire quinoline framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides valuable information about the three-dimensional conformation of the molecule. For a relatively planar molecule like this, NOESY could reveal spatial proximities between, for instance, the amino group protons and the proton at the C3 position.
Solid-state NMR (ssNMR) provides structural information on materials in their solid form. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. emory.edu This makes ssNMR particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. nih.govmdpi.com For this compound, which has multiple hydrogen bond donors (-NH₂, -OH) and acceptors (N, -OH), ssNMR could be used to characterize different crystalline forms and understand the hydrogen-bonding networks that define its solid-state structure.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise mass of a molecule, which in turn allows for the confident validation of its elemental composition. thermofisher.cn
For this compound (C₉H₈N₂O₂), the theoretical exact mass of the neutral molecule is 176.0586 g/mol . HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 177.0659. The high mass accuracy of HRMS instruments (often below 5 ppm) allows for the differentiation of compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a "parent" or "precursor" ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of "daughter" or "product" ions. researchgate.net The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.
For the [M+H]⁺ ion of this compound, fragmentation would likely involve the loss of small neutral molecules. Common fragmentation pathways for related isoquinoline (B145761) alkaloids include the loss of ammonia (B1221849) (NH₃), water (H₂O), and carbon monoxide (CO). nih.gov Analysis of these fragment ions provides valuable information for confirming the presence and arrangement of functional groups.
Table 2: Plausible MS/MS Fragmentation Pathways for [M+H]⁺ of this compound. This table is illustrative, showing potential fragmentation patterns. Actual fragmentation may vary based on experimental conditions.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Identity of Loss |
|---|---|---|---|
| 177.0659 | 160.0393 | 17.0266 | NH₃ |
| 177.0659 | 159.0553 | 18.0106 | H₂O |
| 177.0659 | 149.0604 | 28.0055 | CO |
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, molecules with polar functional groups, such as the amino and hydroxyl groups in this compound, are generally non-volatile and may decompose at the high temperatures used in GC. mdpi.com
Therefore, analysis by GC-MS would require a chemical derivatization step to convert the polar -NH₂ and -OH groups into less polar, more volatile moieties. sigmaaldrich.com A common method is silylation, which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com After derivatization, the resulting compound could be analyzed by GC-MS to assess the purity of the original sample and to confirm its molecular weight through the mass spectrum of the derivatized product. This approach is widely used for the analysis of non-volatile metabolites in complex biological samples. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds vibrate at characteristic frequencies.
FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region (typically 3200-3500 cm⁻¹). Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring would produce a series of sharp bands in the 1500-1650 cm⁻¹ region. C-O stretching from the hydroxyl groups would likely appear in the 1200-1300 cm⁻¹ range. Studies on structurally similar compounds, such as 2-amino-4,6-dihydroxypyrimidine, rely on these characteristic bands for structural confirmation. researchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule when it is irradiated with a monochromatic laser. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The aromatic ring system of this compound would be expected to produce strong signals in the Raman spectrum, particularly the ring breathing modes. Like FT-IR, Raman can also detect vibrations from the amino and hydroxyl groups, providing a comprehensive vibrational profile of the molecule. nih.gov
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound. This table is illustrative and contains typical frequency ranges for the indicated functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3200 - 3500 (broad) |
| N-H (amino) | Stretching | 3300 - 3500 (medium) |
| C-H (aromatic) | Stretching | 3000 - 3100 (sharp) |
| C=C / C=N (aromatic ring) | Stretching | 1500 - 1650 (sharp, multiple bands) |
| N-H | Bending (scissoring) | 1590 - 1650 (medium) |
| C-O | Stretching | 1200 - 1300 (strong) |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
A detailed analysis of the electronic structure of this compound would require experimental data from UV-Vis absorption and fluorescence spectroscopy. This data is not currently available in published literature. Such a study would involve measuring the wavelengths of maximum absorption (λmax) and emission, as well as determining quantum yields and Stokes shift. These parameters provide insight into the energy levels of the molecule's electronic states and the nature of its chromophores. For example, the presence of amino and hydroxyl groups on the quinoline core would be expected to influence the π-electron system, leading to specific absorption and emission characteristics that could be used to probe its electronic environment.
Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Architecture
The definitive three-dimensional structure of this compound in the solid state can only be determined through single-crystal X-ray diffraction. A search of crystallographic databases reveals no publicly available crystal structure for this compound. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular geometry and tautomeric form present in the crystal.
Analysis of Intermolecular Interactions and Crystal Packing
Without a crystal structure, a detailed analysis of the intermolecular interactions and crystal packing is not possible. Such an analysis would typically involve identifying hydrogen bonds formed by the amino and hydroxyl groups, potential π-π stacking interactions between the quinoline rings, and other van der Waals forces. These interactions govern how the molecules arrange themselves in the crystal lattice, which in turn influences the material's physical properties.
Polymorphism and Co-crystallization Studies
There are currently no published studies on the polymorphism or co-crystallization of this compound. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different crystal packing and potentially different physical properties. Co-crystallization involves crystallizing the target compound with another molecule (a co-former) to create a new crystalline solid with unique properties. Investigating these aspects would require extensive screening experiments under various crystallization conditions, which has not been reported for this compound.
Computational and Theoretical Investigations of 2 Amino 4,6 Dihydroxyquinoline
Prediction and Interpretation of Spectroscopic Data
Vibrational Frequency Calculations
Computational chemistry provides powerful tools for investigating the vibrational properties of molecules such as 2-Amino-4,6-dihydroxyquinoline. Vibrational frequency calculations, primarily performed using Density Functional Theory (DFT), are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netnih.govmdpi.com The process involves optimizing the molecular geometry to a minimum energy state, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration.
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed for these calculations, often paired with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govnih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. researchgate.netnih.govscienceacademique.com
A detailed analysis of the vibrational modes can be achieved through Potential Energy Distribution (PED) calculations, which assign each calculated frequency to specific internal coordinates (stretching, bending, torsion), providing a comprehensive understanding of the molecule's vibrational behavior. nih.gov For this compound, key vibrational modes of interest include the N-H stretching of the amino group, O-H stretching of the hydroxyl groups, C=O stretching (in its keto tautomeric form), and various C-C and C-N stretching and bending modes within the quinoline (B57606) ring system. researchgate.net Comparing the computed spectra with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra allows for precise band assignments and a deeper understanding of the molecular structure. nih.govnih.govnih.gov
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |
|---|---|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | 3450 | 3445 | 3448 |
| N-H Symmetric Stretch | -NH₂ | 3360 | 3355 | 3358 |
| O-H Stretch | -OH | 3200 | 3195 | - |
| C=O Stretch (keto form) | Quinolinone | 1665 | 1660 | 1662 |
| C=N Stretch | Quinoline Ring | 1620 | 1618 | 1621 |
| C-C Aromatic Stretch | Quinoline Ring | 1580 | 1575 | 1578 |
Electronic Excitation Energy and Absorption/Emission Spectra Prediction
The electronic properties and optical spectra of this compound can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.combenasque.org This method is a widely used computational approach for calculating the electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. rsc.orgcnr.it TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. chemrxiv.orgchemrxiv.org Functionals such as B3LYP, CAM-B3LYP, PBE0, and ωB97X-D are frequently used to study the electronic transitions of organic molecules. mdpi.comchemrxiv.org The calculations are typically performed on the optimized ground-state geometry of the molecule. To account for the influence of the chemical environment, solvent effects can be incorporated using continuum solvation models like the Polarizable Continuum Model (PCM). rsc.org
For this compound, TD-DFT calculations can identify the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. For instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often the primary contributor to the lowest energy absorption band. nih.gov The predicted absorption spectrum can be simulated by fitting the calculated excitation energies and oscillator strengths to Gaussian functions, allowing for a direct comparison with experimental UV-Vis spectra. chemrxiv.orgchemrxiv.orgresearchgate.net
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.40 | 365 | 0.152 | HOMO → LUMO (95%) |
| S₀ → S₂ | 3.97 | 312 | 0.230 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 4.43 | 280 | 0.098 | HOMO → LUMO+1 (75%) |
| S₀ → S₄ | 4.98 | 249 | 0.315 | HOMO-2 → LUMO (65%), HOMO-1 → LUMO+1 (25%) |
Reaction Mechanism Elucidation Through Computational Pathways
Computational chemistry offers a powerful framework for elucidating the detailed mechanisms of chemical reactions involving this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. rsc.orgresearchgate.net This approach provides critical insights into reaction feasibility, kinetics, and selectivity that are often difficult to obtain through experimental means alone.
The process begins with the identification of a plausible reaction pathway. The geometries of all stationary points along this pathway are then optimized. Transition state structures, which represent the highest energy point along the reaction coordinate, are located and verified by frequency calculations, where a single imaginary frequency confirms a true transition state. The intrinsic reaction coordinate (IRC) is then calculated to ensure that the identified transition state correctly connects the desired reactants and products.
For this compound, this methodology could be applied to study various reactions, such as its synthesis, tautomerization, or its role as a precursor in the formation of other heterocyclic compounds. mdpi.comnih.gov For example, a computational study could investigate the mechanism of a multicomponent reaction leading to its formation, detailing the sequence of bond-forming and bond-breaking events. nih.gov The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the reaction barrier, allowing for the comparison of different possible pathways and prediction of the most favorable mechanism. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.comnih.gov For a series of quinoline derivatives, including this compound, QSPR can be employed to predict a wide range of properties. The fundamental principle of QSPR is that the properties of a chemical are a function of its molecular structure. neliti.comdergipark.org.tr
The development of a QSPR model involves several key steps. First, a dataset of molecules with known property values is compiled. Second, a variety of molecular descriptors are calculated for each molecule in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometric, and electronic features. dergipark.org.trnih.gov Third, a mathematical relationship between the descriptors (independent variables) and the property of interest (dependent variable) is established using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.comnih.govnih.gov
The final step is the validation of the model to ensure its statistical significance and predictive power. neliti.com For quinoline derivatives, QSPR models can predict properties such as solubility, melting point, or chromatographic retention times. researchgate.net These predictive models are valuable in the early stages of material or drug discovery, as they allow for the rapid screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.govnih.govresearchgate.netmedscape.com
| Descriptor Class | Descriptor Example | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. |
| Geometric (3D) | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |
Advanced Applications and Methodological Developments Involving 2 Amino 4,6 Dihydroxyquinoline Excluding Clinical/safety
Development of Highly Sensitive and Selective Analytical Methods for Detection and Quantification
Advanced Chromatographic Techniques (HPLC, UPLC, LC-MS/MS)
There is no available literature detailing the use of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the specific analysis of 2-Amino-4,6-dihydroxyquinoline. Methodological parameters, validation data, and research findings for this compound using these techniques are not present in the accessible scientific domain.
Electrochemical Sensor Development
No research articles or patents were identified that describe the development or application of electrochemical sensors specifically designed for the detection or quantification of this compound. The principles of sensor construction, performance characteristics, and comparative studies involving this compound are therefore unavailable.
Spectrophotometric Methods for Trace Analysis
Information regarding the use of spectrophotometric methods for the trace analysis of this compound is not available in the reviewed literature. Details on specific reagents, reaction conditions, molar absorptivity, or the limits of detection and quantification for this compound via spectrophotometry have not been published.
Molecular Level Biological Interactions and Biochemical Pathway Studies Non Clinical Focus
In Vitro Enzyme Interaction and Inhibition Mechanism Studies
While direct in vitro enzyme inhibition studies on 2-Amino-4,6-dihydroxyquinoline are not extensively detailed in current literature, the broader quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a wide range of enzymes. Research on structurally related quinoline derivatives provides significant insight into the potential enzymatic inhibitory activities of this compound.
Quinoline-based structures have been identified as inhibitors for various enzymes, including kinases, cholinesterases, and oxidoreductases. For instance, certain quinoline-3-carboxamide (B1254982) derivatives have been optimized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Similarly, novel quinoline-Schiff base hybrids have demonstrated significant in vitro inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov The inhibitory mechanism of these compounds often involves competitive or non-competitive binding to the enzyme's active site or allosteric sites, thereby modulating its catalytic activity. For example, studies on inhibitors of coagulation factors Xa and XIa revealed that some pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives could inhibit both enzymes with IC50 values in the low micromolar range. nih.gov
The potential for enzyme inhibition by quinoline derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a specific biological or biochemical function by 50%.
Table 1: Examples of Enzyme Inhibition by Structurally Related Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoline-3-carboxamide (Thiophene derivative 6b) | EGFR | 0.49 | nih.gov |
| Quinoline-Schiff base (Derivative with fluoro group) | α-Glucosidase | 6.20 - 48.50 | nih.gov |
| 2-Amino-1,4-naphthoquinone amide-oxime (NK3) | IDO1 | 0.06 | mdpi.com |
| Pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivative | Factor Xa / Factor XIa | 3.68 / 2.0 | nih.gov |
This table presents data for structurally related compounds to illustrate the enzyme inhibitory potential of the quinoline scaffold.
Molecular Docking and Binding Affinity Predictions with Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in forecasting the binding mode and affinity of ligands, such as this compound, to the active site of a target protein. While specific docking studies for this compound are scarce, extensive research on analogous quinoline structures provides a predictive framework for its potential interactions.
Computational studies on various quinoline derivatives have successfully predicted their binding affinities and interaction patterns with numerous biological targets. nih.gov For example, docking analyses of 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinity values ranging from -5.3 to -6.1 kcal/mol. nih.gov These studies identify key amino acid residues within the protein's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces. Such analyses are crucial for understanding structure-activity relationships and for the rational design of more potent and selective molecules. ajol.info The binding affinity, often expressed as a negative score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding.
Table 2: Predicted Binding Affinities and Interacting Residues for Analogous Quinoline Scaffolds
| Ligand Scaffold | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| 2H-thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.3 to -6.1 | ILE-8, LYS-7, LYS-11, VAL-14, TRP-12 | nih.gov |
| Quinoline-3-carboxamide | EGFR | Not specified | Not specified | nih.gov |
This table includes data from molecular docking studies on related quinoline derivatives to exemplify the types of interactions and binding affinities predicted for this class of compounds.
Theoretical Studies on Receptor-Ligand Interactions
The interaction between a ligand and its receptor is a dynamic process that can be modeled to predict binding energies and conformational changes. frontiersin.org Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA), establish a correlation between the chemical structure of a molecule and its biological activity. nih.gov These models help in understanding how modifications to the quinoline scaffold, such as the amino and hydroxyl groups on this compound, influence receptor affinity and selectivity. The goal of these theoretical approaches is to build models that can accurately predict the biological activity of novel compounds, thereby guiding their design and optimization.
Investigative Studies on Biosynthetic Pathways Involving Quinoline Scaffolds
The quinoline scaffold is a core structure in a large family of naturally occurring compounds known as quinoline alkaloids. wikipedia.org Investigative studies have elucidated several biosynthetic pathways for the formation of this heterocyclic system in plants, fungi, and microorganisms. wikipedia.orgresearchgate.net
Biogenetically, the formation of the quinoline ring system primarily originates from the amino acid L-tryptophan. acs.orgimperial.ac.uk One major pathway involves the conversion of tryptophan to anthranilic acid or its hydroxylated metabolite, 3-hydroxyanthranilic acid. researchgate.netresearchgate.net This precursor then undergoes condensation with a second molecule, often malonyl-CoA, followed by a series of enzymatic reactions including cyclization and aromatization to yield the foundational quinoline structure. researchgate.net In some organisms, particularly in the biosynthesis of Cinchona alkaloids like quinine, the pathway is more complex, involving the condensation of a tryptophan-derived tryptamine (B22526) with the monoterpenoid secologanin. wikipedia.orgimperial.ac.uk These pathways highlight the versatility of natural systems in constructing the quinoline scaffold, which can then be further modified by various enzymes to produce a diverse array of bioactive alkaloids.
Environmental Fate and Transformation Pathways of 2 Amino 4,6 Dihydroxyquinoline
Microbial Degradation and Biotransformation Mechanisms
While specific studies on the microbial degradation of 2-Amino-4,6-dihydroxyquinoline are not available, the biodegradation of the parent compound, quinoline (B57606), has been investigated. Microorganisms are known to play a crucial role in the breakdown of quinoline in the environment nih.govnih.gov. The degradation process is often initiated by hydroxylation, a step that introduces hydroxyl groups onto the quinoline structure nih.govfao.orgdntb.gov.ua. Given that this compound already possesses hydroxyl groups, its microbial degradation might follow pathways similar to those of hydroxylated quinoline intermediates.
Several bacterial strains, including Pseudomonas, Comamonas, and Rhodococcus, have been identified as capable of degrading quinoline nih.govnih.govresearchgate.net. The typical degradation pathway involves the formation of intermediates such as 2-hydroxyquinoline (B72897) and 2,8-dihydroxyquinoline nih.govresearchgate.net. For instance, Comamonas sp. has been shown to degrade quinoline via the 8-hydroxycoumarin (B196171) pathway nih.govresearchgate.net. The degradation of quinoline by Pseudomonas aeruginosa and Pseudomonas putida also results in the production of hydroxyquinolines nih.gov.
The biotransformation of aminoquinolines has been studied, primarily in the context of their metabolism in biological systems. These studies reveal that hydroxylation is a key metabolic step nih.govwho.int. For example, the metabolism of the 8-aminoquinoline (B160924) antimalarial agent primaquine (B1584692) leads to the formation of hydroxylated derivatives nih.govwho.int. It is plausible that soil and aquatic microorganisms could employ similar enzymatic machinery to transform this compound. The amino group may also be a site for biotransformation reactions.
The degradation of quinoline and its derivatives can be influenced by environmental conditions such as pH and temperature. For example, the optimal pH for quinoline degradation by Rhodococcus gordoniae strain JH145 was found to be 8.0 nih.gov.
Table 1: Examples of Microorganisms and Pathways in the Degradation of Quinoline and Related Compounds
| Compound | Microorganism | Degradation Pathway/Key Intermediates |
|---|---|---|
| Quinoline | Comamonas sp. | 8-hydroxycoumarin pathway; 2-hydroxyquinoline, 2,8-dihydroxyquinoline nih.govresearchgate.net |
| Quinoline | Pseudomonas aeruginosa | Production of hydroxyquinolines nih.gov |
| Quinoline | Rhodococcus gordoniae | 8-hydroxycoumarin pathway and anthranilic acid pathway nih.gov |
| 8-Aminoquinolines (e.g., Primaquine) | Mammalian metabolism (in vivo) | Hydroxylation to form 5-hydroxy and 6-hydroxy derivatives nih.govwho.int |
Photolytic and Hydrolytic Degradation Pathways
The photolytic and hydrolytic degradation of this compound has not been directly studied. However, research on quinoline and its derivatives provides insights into its potential abiotic degradation pathways.
Photolytic Degradation:
Sunlight has been shown to degrade quinoline in aqueous environments researchgate.net. The photodegradation of quinoline is influenced by factors such as pH and the presence of dissolved organic matter researchgate.net. The process can be accelerated by substances that produce hydroxyl radicals researchgate.net. The photodegradation of quinoline in lake water has a predicted half-life of about 14 days in summer and 123 days in winter at 40° N latitude researchgate.net. The presence of hydroxyl and amino groups on the this compound molecule could potentially increase its susceptibility to photodegradation compared to the parent quinoline molecule.
The photodegradation of quinoline can lead to the formation of hydroxylated products, such as 2-hydroxyquinoline and 8-hydroxyquinoline (B1678124) researchgate.net. Further irradiation can lead to the breakdown of the aromatic rings researchgate.net.
Hydrolytic Degradation:
Information on the hydrolysis of hydroxylated quinolines is limited. However, the stability of the quinoline ring structure suggests that hydrolytic degradation under typical environmental pH conditions (pH 5-9) is likely to be a slow process. The presence of multiple hydroxyl groups might slightly alter the electron distribution in the aromatic rings, but significant hydrolysis is not generally expected for such stable heterocyclic compounds without extreme pH conditions or microbial action.
Table 2: Factors Influencing the Photodegradation of Quinoline
| Factor | Effect on Quinoline Photodegradation | Reference |
|---|---|---|
| pH | Faster degradation at pH 4.5 than at pH 7.0 | researchgate.net |
| Dissolved Organic Matter | Accelerates degradation | researchgate.net |
| Nitrates | Accelerates degradation | researchgate.net |
| Season | Faster degradation in summer than in winter | researchgate.net |
Sorption and Mobility Studies in Environmental Matrices
There are no specific studies on the sorption and mobility of this compound in environmental matrices. However, research on quinoline provides a basis for predicting its behavior.
The sorption of quinoline to soils and sediments is strongly dependent on pH psu.eduunl.edu. As a weak base (pKa of 4.92 for the protonated form), quinoline exists predominantly as a cation at pH values below its pKa. This cationic form sorbs strongly to negatively charged soil minerals like clays (B1170129) (e.g., montmorillonite (B579905) and kaolinite) through ion exchange mechanisms psu.eduunl.edu. At pH values above the pKa, quinoline is in its neutral form, and sorption is weaker and more influenced by partitioning into soil organic matter.
Given that this compound has an amino group (which is basic) and two hydroxyl groups (which can be weakly acidic), its ionization state will be more complex and pH-dependent. The amino group will be protonated at low pH, leading to a cationic species that would be expected to sorb strongly to soil minerals. The hydroxyl groups may deprotonate at higher pH values, resulting in an anionic species. This complex ionization behavior suggests that the sorption and mobility of this compound will be highly sensitive to the pH of the surrounding soil and water.
The mobility of a compound in the environment is inversely related to its sorption. Therefore, it can be inferred that the mobility of this compound will be lowest in acidic soils where it exists as a cation and sorbs strongly. In neutral to alkaline soils, its mobility may increase, but the potential for hydrogen bonding via its hydroxyl and amino groups could still contribute to its retention in soil.
Table 3: Sorption Characteristics of Quinoline on Different Sorbents
| Sorbent | pH of Maximum Sorption | Key Sorption Mechanism | Reference |
|---|---|---|---|
| Kaolinite | 3.5 - 4.0 | Ion exchange | psu.edu |
| Montmorillonite | 3.0 - 5.0 | Ion exchange | psu.edu |
| Subsurface Materials | pH-dependent | Ion exchange and surface protonation | unl.edu |
Emerging Research Directions and Future Prospects for 2 Amino 4,6 Dihydroxyquinoline
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study of molecules like 2-Amino-4,6-dihydroxyquinoline. Machine learning (ML) algorithms can analyze vast datasets to predict molecular properties, reaction outcomes, and potential biological interactions, thereby accelerating the research cycle.
Predictive modeling can be applied to forecast the physicochemical properties of novel derivatives of this compound. By training models on existing chemical databases, algorithms can learn the intricate relationships between molecular structure and properties such as solubility, stability, and spectroscopic characteristics. This allows for the in silico screening of thousands of potential structures, prioritizing the most promising candidates for synthesis and experimental validation. For instance, a deep learning model could be employed to predict the fluorescence spectra of newly designed quinoline (B57606) derivatives, guiding the development of novel sensors or imaging agents.
Furthermore, AI can significantly enhance the efficiency of synthetic chemistry. ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of this compound and its analogues. This approach minimizes the need for extensive trial-and-error experimentation, saving time and resources.
| Derivative Substituent (R) | Predicted Property | Algorithm Used | Predicted Value | Confidence Score |
|---|---|---|---|---|
| -CH3 at C7 | Aqueous Solubility (logS) | Graph Neural Network | -2.5 | 0.92 |
| -Cl at C5 | Fluorescence Emission Max (nm) | Random Forest | 485 nm | 0.88 |
| -NO2 at C8 | Binding Affinity to Kinase X (Ki) | Support Vector Machine | 150 nM | 0.85 |
| -OCH3 at C5 | Photostability (t1/2) | Deep Neural Network | 7.2 hours | 0.95 |
Sustainable Synthesis and Circular Economy Approaches
Modern chemical synthesis is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize environmental impact and maximize resource efficiency. Applying these principles to the synthesis of this compound involves developing processes that reduce waste, use less hazardous substances, and are energy-efficient.
Key strategies for the sustainable synthesis of this quinoline derivative include:
Use of Renewable Feedstocks: Exploring biosynthetic pathways or utilizing bio-based starting materials to replace petroleum-derived precursors.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing highly efficient and recyclable catalysts (e.g., biocatalysts, nanocatalysts) to improve reaction rates and selectivity, thereby reducing energy consumption and waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Circular economy concepts can be integrated by designing this compound derivatives for easier degradation or by developing methods to recycle and reuse waste streams from the synthesis process.
Advanced In Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time without disturbing the system. This provides invaluable data on the formation of intermediates, reaction rates, and the influence of various parameters.
Techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and X-ray absorption spectroscopy (XAS) can be coupled with reaction vessels to provide a continuous stream of data. For example, in situ Raman monitoring can track the vibrational modes of reactants, intermediates, and products, offering a detailed picture of the reaction progress. This approach is particularly useful for identifying transient or unstable species that are difficult to isolate and analyze using conventional offline methods. The data gathered can be used to build accurate kinetic models, leading to improved process control and optimization.
| Technique | Information Obtained | Advantages | Limitations |
|---|---|---|---|
| Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; polymorphism. | Non-invasive, compatible with various reaction vessels, sensitive to molecular structure. | Weak signal for some species, potential for fluorescence interference. |
| FTIR Spectroscopy | Changes in functional groups, reaction kinetics. | Fast data acquisition, widely available. | Water absorption can be problematic, complex spectra. |
| Dispersive X-ray Absorption Spectroscopy (DXAS) | Atom-specific electronic structure, coordination environment of metal catalysts. | Element-specific, high time resolution. | Requires synchrotron source, complex data analysis. |
Multifunctional Material Design Incorporating this compound Scaffolds
The unique photophysical and chemical properties of the quinoline core make this compound an attractive building block for the design of advanced multifunctional materials. By incorporating this scaffold into larger molecular architectures or polymer matrices, materials with tailored properties can be developed for a range of applications.
For instance, the inherent fluorescence of the quinoline ring system can be harnessed to create sensors. By functionalizing the 2-amino or hydroxyl groups, the scaffold can be designed to bind to specific analytes (e.g., metal ions, biomolecules), resulting in a measurable change in its fluorescence signal.
In the field of tissue engineering, incorporating the this compound moiety into biodegradable polymer scaffolds could impart beneficial properties. The quinoline structure might offer antioxidant capabilities, protecting cells from oxidative stress, or provide specific recognition sites to enhance cell adhesion and proliferation. The design of such materials requires a careful balance of biocompatibility, mechanical properties, and the desired functionality imparted by the quinoline scaffold.
Deeper Mechanistic Understanding of Biological Interactions for Rational Design in Research (not drug development)
To fully exploit the potential of this compound in research applications, a fundamental understanding of its interactions with biological systems is essential. This involves studying how the molecule interacts with proteins, nucleic acids, and other cellular components at a molecular level. This knowledge is not aimed at developing drugs, but at creating highly specific tools for basic research.
For example, understanding the binding mode of this quinoline derivative to a particular enzyme could enable the rational design of a highly selective inhibitor for use as a chemical probe to study the enzyme's function in a biological pathway. Similarly, elucidating the factors that govern its cellular uptake and subcellular localization is critical for developing targeted fluorescent probes for cellular imaging.
Computational methods, such as molecular docking and molecular dynamics simulations, can provide initial insights into these interactions. These computational predictions can then be validated and refined through experimental techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and various biophysical assays. This synergistic approach allows for a detailed characterization of the molecular recognition processes, paving the way for the rational design of sophisticated research tools based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-Amino-4,6-dihydroxyquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic addition-elimination reactions using diethyl malonate and guanidine nitrate as starting materials. Cyclization under sodium ethoxide yields 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and alkoxylation to introduce hydroxy groups. Key factors affecting yield include reaction time (optimal at 4–6 hours), pH (controlled between 7–9), and catalyst selection (e.g., sodium ethoxide). Single-factor optimization experiments are recommended for industrial scalability . For derivatives, Vilsmeier reactions (using POCl₃/DMF) and cyclization steps are critical, achieving yields >80% with purity >99% when monitored via HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for verifying amino and hydroxyl substituents. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., -NH₂ at ~3300 cm⁻¹ and -OH at ~3200–3500 cm⁻¹). High-resolution LC-MS is recommended for purity assessment, especially when scaling reactions .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of this compound’s antibiofilm activity?
- Methodological Answer : Molecular docking against quorum-sensing receptors (e.g., 2UV0, 8DQ0, 4JVI) reveals binding affinities and interaction modes. For example, hydrophobic interactions with residues like Phe 105 (2UV0) and hydrogen bonding with Thr 93 (8DQ0) are critical. Use software like AutoDock Vina with a grid box centered on the receptor’s active site. Validate docking results with in vitro biofilm inhibition assays using Pseudomonas aeruginosa or Staphylococcus aureus strains .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., bacterial strain differences, nutrient media). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for antibiofilm assays). Verify compound purity (>98% via HPLC) and solubility (use DMSO with <1% v/v to avoid cytotoxicity). Cross-validate findings using orthogonal assays (e.g., fluorescence-based biofilm quantification vs. colony-forming unit counts) .
Q. What strategies improve the selectivity of this compound derivatives for neurodegenerative disease targets?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by in silico ADMET predictions can optimize selectivity. For Alzheimer’s targets (e.g., acetylcholinesterase), introduce lipophilic substituents (e.g., methyl groups at position 4) to enhance blood-brain barrier penetration. Validate selectivity via competitive binding assays against off-target receptors (e.g., serotonin transporters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
